molecular formula C7H14FNO2 B2666690 Tert-butyl (2S)-3-amino-2-fluoropropanoate CAS No. 2248188-62-5

Tert-butyl (2S)-3-amino-2-fluoropropanoate

Cat. No. B2666690
CAS RN: 2248188-62-5
M. Wt: 163.192
InChI Key: JUMFKTSCNYAVOP-YFKPBYRVSA-N
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Description

Tert-butyl compounds are organic compounds that contain a tert-butyl group, which consists of a central carbon atom bonded to three methyl groups . The tert-butyl group is known for its unique reactivity pattern due to its crowded structure .


Synthesis Analysis

The synthesis of tert-butyl compounds often involves the reaction of the corresponding alcohol with a hydrogen halide . The use of boron trifluoride·diethyl etherate in toluene solvent can rapidly achieve the reaction at room temperature .


Molecular Structure Analysis

The molecular structure of tert-butyl compounds is characterized by a central carbon atom bonded to three methyl groups . This structure is highly crowded, which influences its reactivity .


Chemical Reactions Analysis

Tert-butyl compounds exhibit unique reactivity patterns. For example, the solvolysis of tert-butyl halides has been studied extensively, and it has been suggested that the reaction involves nucleophilic assistance by solvents .


Physical And Chemical Properties Analysis

Tert-butyl compounds are known to be highly dipolar and are strong hydrogen bond acids and strong hydrogen bond bases . They are also characterized by their high reactivity due to their crowded structure .

Mechanism of Action

The mechanism of action of tert-butyl compounds in chemical reactions is influenced by their crowded structure. This structure makes the tert-butyl group a strong, non-nucleophilic base in organic chemistry .

Safety and Hazards

Tert-butyl compounds can be hazardous. For example, tert-butanol is considered a flammable liquid and vapor. It can cause serious eye irritation and may be harmful if inhaled . It’s important to handle these compounds with care, using personal protective equipment and working in a well-ventilated area .

Future Directions

The unique reactivity pattern of the tert-butyl group opens up many possibilities for future research. Its potential applications in chemical transformations, biosynthetic and biodegradation pathways, and biocatalytic processes are areas of ongoing study .

properties

IUPAC Name

tert-butyl (2S)-3-amino-2-fluoropropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14FNO2/c1-7(2,3)11-6(10)5(8)4-9/h5H,4,9H2,1-3H3/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUMFKTSCNYAVOP-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CN)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CN)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (2S)-3-amino-2-fluoropropanoate

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